

Alpinumisoflavone dosage and administration guidelines

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Compound of Interest

Compound Name: *Alpinumisoflavone*

Cat. No.: *B190552*

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Application Notes and Protocols for Alpinumisoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as *Cudrania tricuspidata* and *Derris eriocarpa*. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and estrogenic effects[1][2][3]. These properties make **Alpinumisoflavone** a promising candidate for further investigation in drug discovery and development.

These application notes provide a summary of the current knowledge on the dosage and administration of **Alpinumisoflavone** in various experimental models. The included protocols are based on published research and are intended to serve as a guide for designing and conducting experiments with this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and concentrations of **Alpinumisoflavone** used in various in vivo and in vitro studies.

Table 1: **Alpinumisoflavone** Dosage in In Vivo Models

Animal Model	Dosage Range	Administration Route	Duration	Application	Reference
Mouse Lung Metastasis Model (B16-F10)	20 and 50 mg/kg/day	Intragastric	24 days	Anti-metastatic	[2]
Human RCC Xenograft Mouse Model (786-O)	40 and 80 mg/kg/day	Not specified	24 days	Anti-tumor	[2]
Ovariectomized Mouse Model	10 and 25 mg/kg/day	Oral	6 weeks	Anti-osteoporotic	[2] [4]
Ovariectomized Wistar Rat Model	0.01, 0.1, and 1 mg/kg/day	Intraperitoneal	3 days	Estrogenic activity	[2]
General Toxicity Assessment in Mice	20–100 mg/kg/day	Not specified	24–30 days	Safety Profile	[5]
In Silico Rat Model	LD50: 146.4 mg/kg	Oral	Single dose	Toxicity Prediction	[6]

Table 2: **Alpinumisoflavone** Concentration in In Vitro Models

Cell Line/Assay	Concentration/IC ₅₀	Application	Reference
RAW264.7 Macrophages	IC ₅₀ : 15.97 µM	Anti-inflammatory (NO production)	[2]
Human RCC cells (786-O, Caki-1)	5, 10 µM	Anti-cancer	[2]
HER2 Kinase Assay	IC ₅₀ : 2.96 µM	Angiogenesis Inhibition	[5][6]
VEGFR-2 Kinase Assay	IC ₅₀ : 4.80 µM	Angiogenesis Inhibition	[5][6]
MMP-9 Gelatinase Assay	IC ₅₀ : 23.00 µM	Angiogenesis Inhibition	[5][6]
FGFR4 Kinase Assay	IC ₅₀ : 57.65 µM	Angiogenesis Inhibition	[6]
EGFR Kinase Assay	IC ₅₀ : 92.06 µM	Angiogenesis Inhibition	[6]
RET Kinase Assay	IC ₅₀ : > 200 µM	Angiogenesis Inhibition	[6]
MCF-7 (Breast Cancer)	44.92% inhibition at 100 µM	Cytotoxicity	[6]
α-glucosidase Inhibition Assay	IC ₅₀ : 73.3 ± 12.9 µM	Antidiabetic	[4]
PTP1B Inhibition Assay	IC ₅₀ : 42 µM	Antidiabetic	[4]
Prostate Cancer Cells (LNCaP, C4-2)	Not specified	Anti-cancer	[7]
Glioblastoma Cells (U373, T98G)	Not specified	Anti-cancer	[8]

Experimental Protocols

1. In Vitro Cell Viability (MTT) Assay

This protocol is a generalized procedure for assessing the cytotoxic effects of **Alpinumisoflavone** on cancer cell lines, such as MCF-7 breast cancer cells[5][6].

- Cell Seeding:
 - Culture cells to 75–85% confluency.
 - Harvest cells and seed them into a 96-well plate at a density of 1×10^4 cells per well.
 - Incubate for 24 hours to allow for cell adhesion.
- Treatment:
 - Prepare stock solutions of **Alpinumisoflavone** in DMSO.
 - Dilute the stock solution to desired concentrations in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.
 - Remove the old medium from the wells and add the medium containing different concentrations of **Alpinumisoflavone**. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
 - Incubate the plate for 24 or 48 hours.
- MTT Assay:
 - After incubation, discard the medium.
 - Add 5 mg/mL of MTT solution in PBS to each well.
 - Incubate for 4 hours at 37°C with 5% CO₂.
 - Dissolve the formazan crystals by adding DMSO to each well.
 - Measure the absorbance at 570 nm using a microplate reader.

2. In Ovo Chick Chorioallantoic Membrane (CAM) Assay

This assay is used to evaluate the anti-angiogenic potential of **Alpinumisoflavone** in ovo[5].

- Egg Incubation:
 - Incubate fertilized duck or chicken eggs at 37°C with appropriate humidity.
- Sample Application:
 - On day 8 of incubation, create a small window (1-2 cm) in the eggshell to expose the CAM.
 - Prepare sterile filter paper discs saturated with **Alpinumisoflavone** solution (dissolved in a suitable solvent like DMSO and diluted in DPBS). Use a vehicle control (e.g., 0.3% DMSO in DPBS) and a positive control (e.g., celecoxib).
 - Place the discs onto the CAM.
- Incubation and Observation:
 - Seal the window with sterile adhesive tape and incubate for an additional 48 hours.
 - After incubation, observe and quantify the changes in blood vessel formation, such as the number of branch points and the mean length of tubule complexes, compared to the controls.

3. In Vivo Tumor Xenograft Model

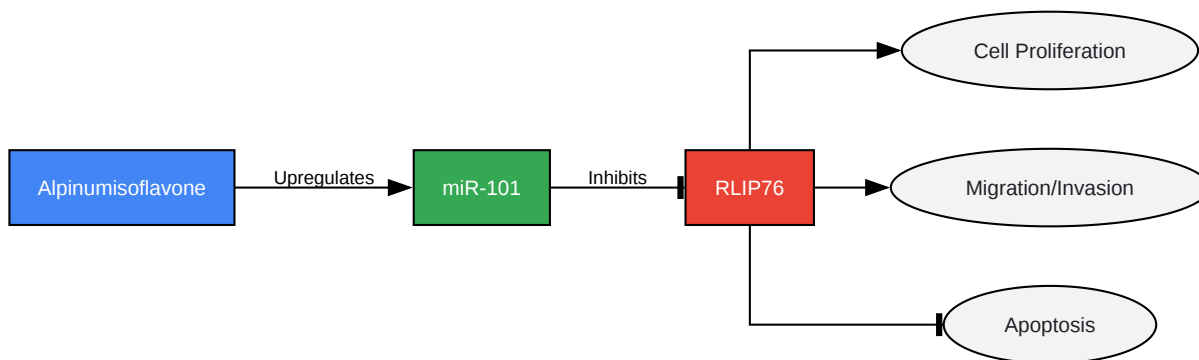
This protocol describes a general workflow for assessing the anti-tumor efficacy of **Alpinumisoflavone** in a mouse xenograft model, such as with 786-O renal cell carcinoma cells[2].

- Cell Implantation:
 - Subcutaneously inject a suspension of cancer cells (e.g., 786-O) into the flank of immunocompromised mice.
- Tumor Growth and Treatment:

- Allow the tumors to grow to a palpable size.
- Randomly assign mice to treatment and control groups.
- Administer **Alpinumisoflavone** at the desired doses (e.g., 40 and 80 mg/kg/day) via the chosen route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 24 days). The control group should receive the vehicle.
- Monitoring and Analysis:
 - Monitor tumor size and body weight regularly throughout the experiment.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight and volume.
 - Tumor tissues can be used for further analysis, such as immunohistochemistry or western blotting.

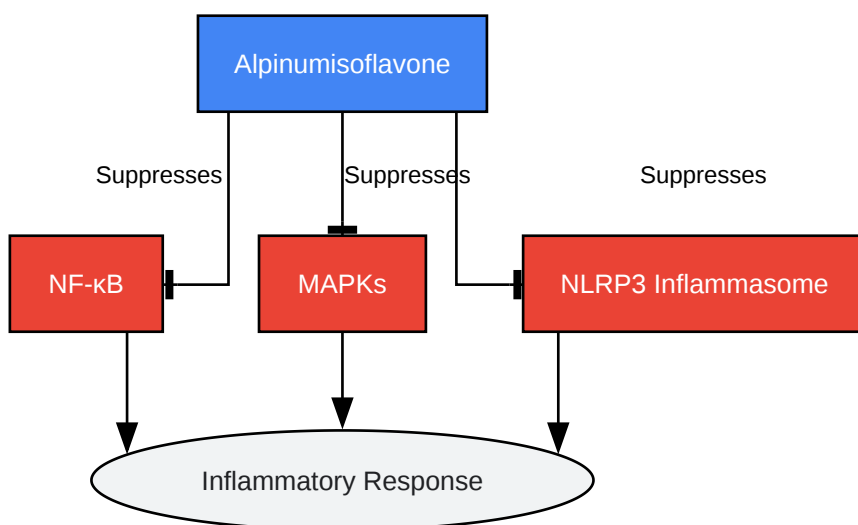
Signaling Pathways and Mechanisms of Action

Alpinumisoflavone exerts its biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved.



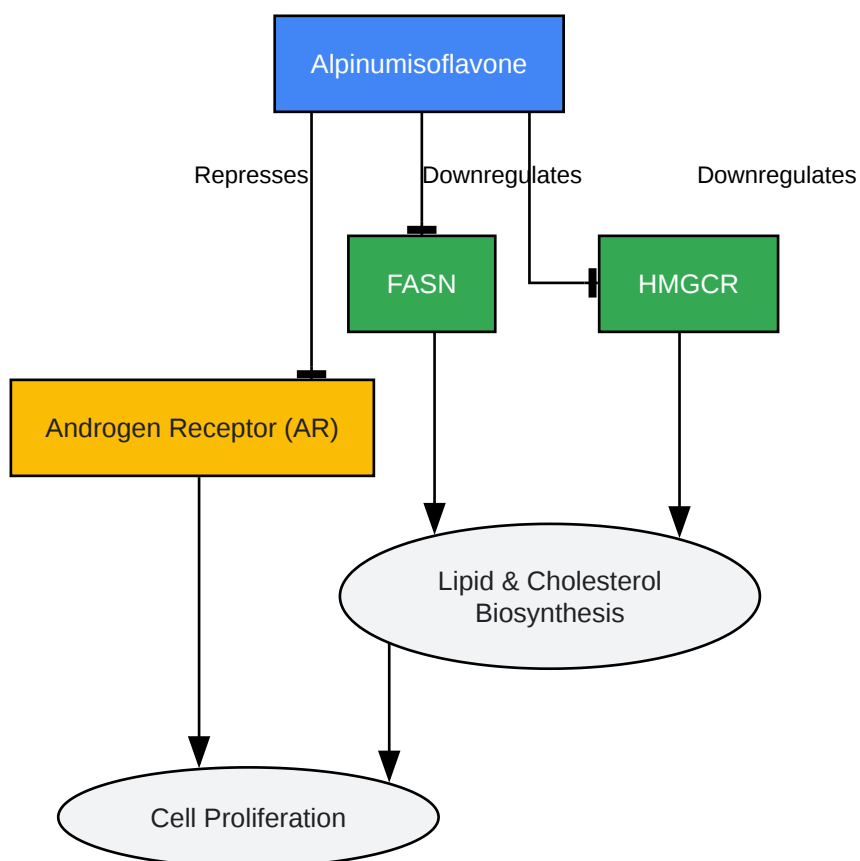
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Caption: **Alpinumisoflavone's** mechanism in Renal Cell Carcinoma (RCC).[1]



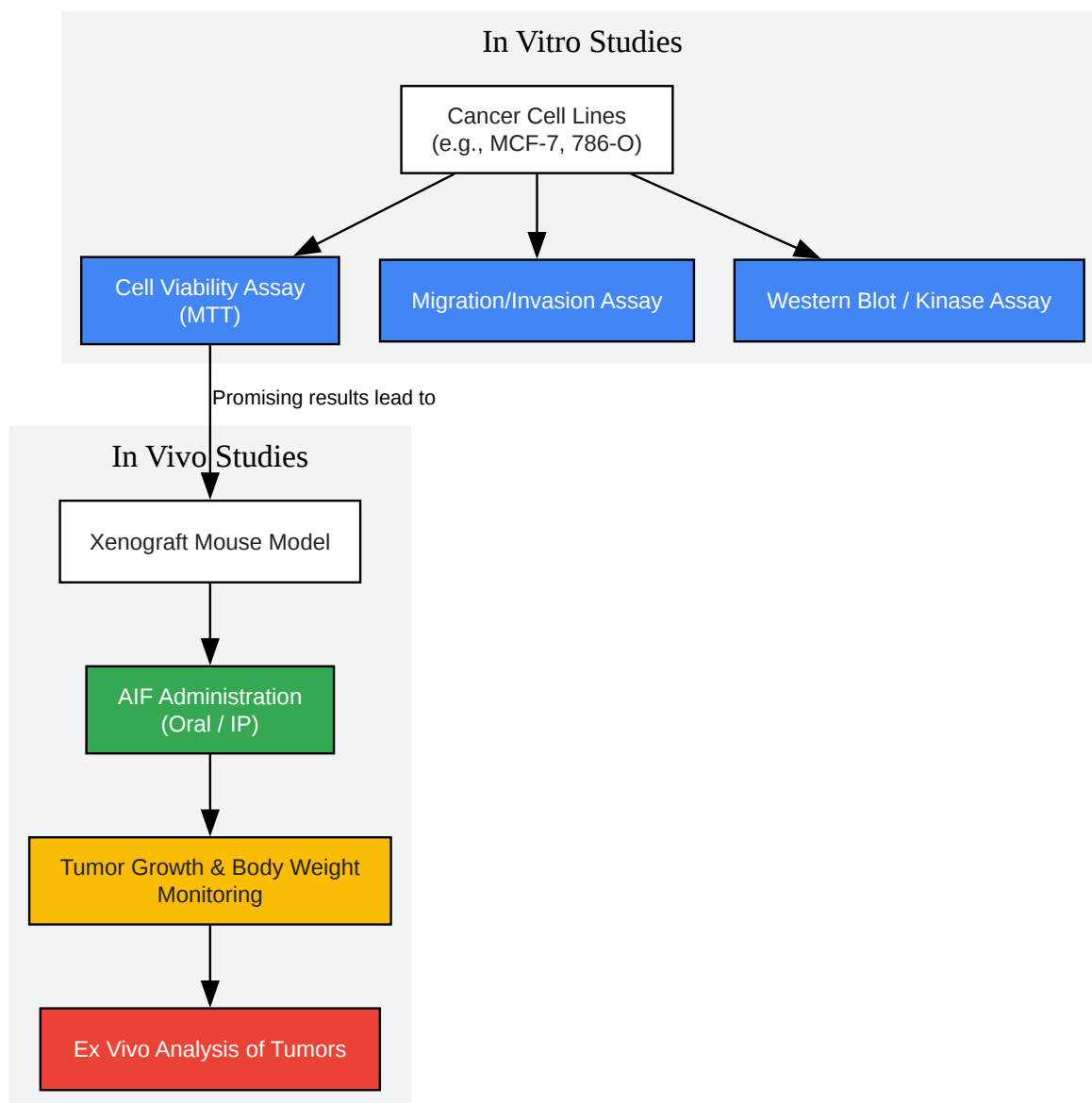
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Caption: Anti-inflammatory signaling pathways modulated by **Alpinumisoflavone**.^{[2][9]}



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Caption: **Alpinumisoflavone**'s dual action on AR signaling and lipid metabolism in prostate cancer.[7]



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Caption: A generalized experimental workflow for evaluating the anti-cancer effects of **Alpinumisoflavone**.

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